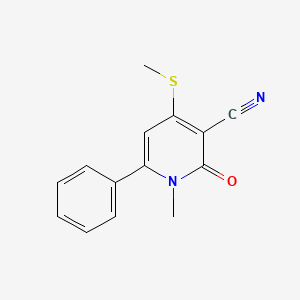
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
科学研究应用
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential inhibitor of protein kinases, which are enzymes involved in the regulation of cell growth and differentiation. In drug discovery, it has been evaluated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been evaluated as a potential building block for the synthesis of complex molecules.
作用机制
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that it may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of the phosphorylation of downstream targets, which in turn affects cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been evaluated in various studies. In vitro studies have shown that it can inhibit the activity of various protein kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the mitogen-activated protein kinase (MAPK) pathway. In vivo studies have shown that it can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is its potential as a lead compound for the development of new drugs targeting protein kinases. It has been shown to have good potency and selectivity for various protein kinases, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its low solubility in aqueous media, which may affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile. One direction is the optimization of its pharmacokinetic properties, such as its solubility and stability, to improve its bioavailability and efficacy. Another direction is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new lead compounds with improved properties.
合成方法
The synthesis of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base to form 2-cyano-3-(pyridin-2-ylamino)acrylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of a reducing agent to form 2-cyano-3-(1-phenylhydrazinyl)acrylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl mercaptan in the presence of a base to form this compound.
属性
IUPAC Name |
1-methyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRPVZJTZYFHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2790350.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)
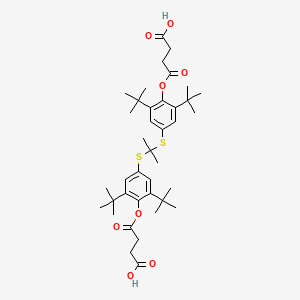
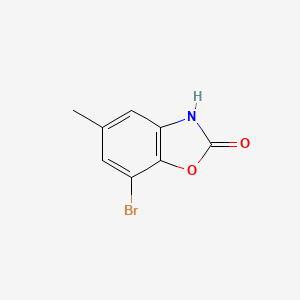
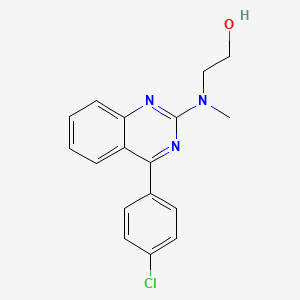
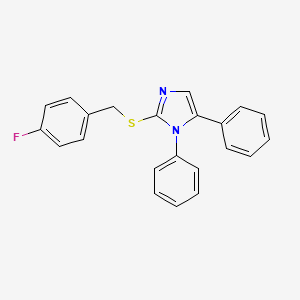
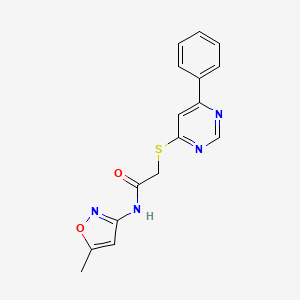
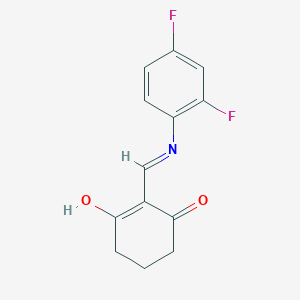

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2790366.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)